molecular formula C17H25N3O2 B3002083 (1-Methylpiperidin-3-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone CAS No. 1421473-09-7

(1-Methylpiperidin-3-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B3002083
CAS No.: 1421473-09-7
M. Wt: 303.406
InChI Key: GUEMQTPLJMENQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a methanone derivative featuring two piperidine moieties: a 1-methylpiperidin-3-yl group and a 4-(pyridin-2-yloxy)piperidin-1-yl group. The pyridin-2-yloxy substituent introduces aromatic and hydrogen-bonding capabilities, while the methyl group on the piperidine ring may enhance metabolic stability by reducing oxidation susceptibility.

Properties

IUPAC Name

(1-methylpiperidin-3-yl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-19-10-4-5-14(13-19)17(21)20-11-7-15(8-12-20)22-16-6-2-3-9-18-16/h2-3,6,9,14-15H,4-5,7-8,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEMQTPLJMENQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C(=O)N2CCC(CC2)OC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-Methylpiperidin-3-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone, identified by its CAS number 1421493-41-5, is a complex organic compound that integrates piperidine and pyridine moieties. This structural combination is prevalent in bioactive molecules, making it a subject of interest in pharmacological research. The compound exhibits potential therapeutic applications due to its biological activity, particularly in the context of cancer treatment and neurological disorders.

The molecular formula of this compound is C16H24N4O2C_{16}H_{24}N_{4}O_{2} with a molecular weight of 304.39 g/mol. Its structure is characterized by two piperidine rings linked through a methanone group to a pyridine derivative, which enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC16H24N4O2C_{16}H_{24}N_{4}O_{2}
Molecular Weight304.39 g/mol
CAS Number1421493-41-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The mechanism involves modulation of signaling pathways that regulate cell proliferation and apoptosis.

Target Interactions

Research indicates that compounds with similar structures often interact with:

  • Serotonin Receptors : Agonistic activity at 5-HT1F receptors has been noted, which may influence pain modulation and mood regulation.
  • Acetylcholinesterase (AChE) : Potential inhibitors of AChE suggest implications in neurodegenerative diseases like Alzheimer's .

Anticancer Properties

Studies have demonstrated the efficacy of related piperidine compounds in reducing the growth of various cancer cell lines, including hematological malignancies. For instance, derivatives similar to this compound have shown:

  • Inhibition of Cell Proliferation : Significant reduction in cell viability was observed in myeloma and leukemia cell lines.
  • Induction of Apoptosis : Enhanced expression of pro-apoptotic genes such as p53 and Bax was noted, indicating a potential mechanism for anticancer activity .

Neuropharmacological Effects

The compound's structural features suggest potential applications in treating neurological disorders. Its interaction with serotonin receptors could lead to:

  • Mood Enhancement : Possible antidepressant effects through serotonergic pathways.
  • Cognitive Improvement : Potential benefits in cognitive function due to AChE inhibition .

Case Studies

Several case studies illustrate the compound's biological activity:

  • Cancer Cell Line Study :
    • Objective : Evaluate the anticancer potential against multiple myeloma.
    • Methodology : Treatment with varying concentrations of the compound was administered to H929 (myeloma) cells.
    • Results : A dose-dependent decrease in cell viability was observed, alongside increased apoptosis markers.
  • Neurodegenerative Disease Model :
    • Objective : Assess the impact on AChE activity.
    • Methodology : In vitro assays were conducted using brain tissue samples.
    • Results : The compound exhibited significant inhibition of AChE, suggesting potential for Alzheimer's disease treatment.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Piperidine-Based Methanones

a. Imidazo[1,2-b]pyridazine Derivatives (Compounds 72, 74, 75)
  • Structural Differences : These compounds replace one piperidine ring with an imidazo[1,2-b]pyridazine core, introducing a fused bicyclic system. Substituents vary at the 6-position (chloro, methyl, methoxy) and the 4-piperidine position (trifluoromethylphenyl) .
  • Purity: HPLC >99.6% for 72. Synthetic Complexity: Multi-step routes involving HBTU-mediated coupling and Suzuki-Miyaura cross-coupling (for methyl/methoxy groups) .
Compound Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Purity (HPLC)
Target Compound C₁₇H₂₃N₃O₂ 313.39 Pyridin-2-yloxy, 1-methylpiperidin N/A N/A
72 C₂₀H₁₇F₃N₄O 410.37 Imidazopyridazine, CF₃-phenyl 133–135 99.6%
74 C₂₁H₂₀F₃N₄O 424.40 6-Methylimidazopyridazine N/A N/A
75 C₂₀H₁₈F₃N₄O₂ 440.38 6-Methoxyimidazopyridazine N/A N/A
b. Pyrazolo[3,4-d]pyrimidinyloxy Derivatives (EP 1 808 168 B1)
  • Structural Differences: These analogues feature a pyrazolo[3,4-d]pyrimidinyloxy group linked to piperidine, with methanesulfonyl-phenyl and variable aryl/heteroaryl methanone groups (e.g., pyridin-2-yl, isoxazol-3-yl) .

Heterocyclic Substituent Variations

a. Thiophene vs. Pyridine (CAS 1428355-70-7)
  • The compound (4-(pyridin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone replaces the pyridin-2-yl group with a thiophen-2-yl moiety.
b. Quinoline-Piperazine Hybrid (CAS 1326918-31-3)
  • This analogue incorporates a 6-fluoroquinoline and a 2,4-dimethylphenylpiperazine group, resulting in a higher molecular weight (446.6 vs. 313.39). The fluoroquinoline core suggests antibacterial or anticancer applications, diverging from the target compound’s likely neurological focus .

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group in Compound 72 increases stability and lipophilicity, whereas the target compound’s methyl group offers steric protection without significant electronic effects .
  • Hydroxyethyl vs.

Q & A

Q. What in vivo models are suitable for neuropharmacology studies?

  • Methodological Answer: Use rodent models (e.g., Morris water maze for cognitive effects) with doses calibrated from in vitro IC₅₀ values. Include PK/PD studies to correlate plasma concentration with efficacy. Monitor metabolites via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.